molecular formula C12H13BrN2O2S B2719386 (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate CAS No. 338753-43-8

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate

Cat. No.: B2719386
CAS No.: 338753-43-8
M. Wt: 329.21
InChI Key: IEVLHWMAPWXHCT-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a thiazolan-1-ium-1-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as bromobenzene, dimethylamine, and thiazole precursors under specific reaction conditions like controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thiazole ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
  • 3-(3-Bromophenyl)-2-(4-methylphenyl)acrylonitrile
  • 2-(4-Bromophenyl)-3-(3-chlorophenyl)acrylonitrile

Uniqueness

Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLHWMAPWXHCT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.